ARS-1620 - 1698024-73-5

ARS-1620

Catalog Number: EVT-1674273
CAS Number: 1698024-73-5
Molecular Formula: C21H17ClF2N4O2
Molecular Weight: 430.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ARS-1620 is a small molecule developed through structure-guided medicinal chemistry optimization. [] It functions as a potent, orally bioavailable, covalent inhibitor of the KRAS G12C protein. [, ] This protein, a mutated form of the KRAS GTPase, is implicated in various cancers, including lung, pancreatic, and colorectal cancers. [, , , , , , ] The G12C mutation, which involves the substitution of glycine at position 12 with cysteine, locks KRAS in an active state, driving tumor growth. [, , ]

ARS-1620 specifically targets this mutated form of KRAS, sparing the wild-type protein. [, ] It achieves this selectivity by covalently binding to the cysteine residue at position 12 within the switch-II pocket (S-IIP) of KRAS G12C. [, , ] This binding interaction is only possible when KRAS G12C is in its inactive, GDP-bound state. [, ] By locking KRAS G12C in this inactive state, ARS-1620 disrupts its downstream signaling, leading to inhibition of tumor cell growth. [, , , , ]

Future Directions
  • Overcoming Drug Resistance: Further research is needed to understand and overcome the mechanisms of acquired resistance to ARS-1620 and other KRAS G12C inhibitors. [, , , ] This includes identifying potential combination therapies [, , , , , , ] and developing next-generation KRAS inhibitors that target alternative binding pockets or KRAS mutants beyond G12C. []

  • Expanding Clinical Applications: While ARS-1620 shows promise in treating KRAS G12C-driven cancers, exploring its efficacy in other cancer types and patient populations is crucial. []

  • Developing Companion Diagnostics: Identifying patients most likely to benefit from ARS-1620 therapy remains a challenge. [] Developing reliable companion diagnostics, potentially leveraging imaging techniques [, , ], will be essential for optimizing patient selection and treatment outcomes.

ARS-853

  • Compound Description: ARS-853 represents an earlier generation of covalent KRAS G12C inhibitors. Similar to ARS-1620, it targets the switch-II pocket (S-IIP) of KRAS G12C, trapping it in an inactive GDP-bound state and inhibiting downstream RAS signaling. []

Osimertinib

  • Compound Description: Osimertinib is an EGFR inhibitor clinically used for treating EGFR-mutated non-small cell lung cancer (NSCLC). [, ]
  • Relevance: While structurally dissimilar to ARS-1620, computational studies using the CANDO platform predicted a potential synergistic effect between osimertinib and KRAS G12C inhibitors, including ARS-1620. [, ] This prediction was validated in vitro, showing that the combination of osimertinib and ARS-1620 effectively reduces cell viability and colony formation in KRAS G12C mutant NSCLC cells. []

BAY-293

  • Compound Description: BAY-293 is a pan-KRAS inhibitor that disrupts the interaction between KRAS and its guanine nucleotide exchange factor, SOS1. [] This prevents the reloading of KRAS with GTP, leading to antiproliferative activity in both wild-type and mutant KRAS cell lines. []
  • Relevance: Although structurally distinct from ARS-1620, BAY-293 targets the same pathway. The combination of BAY-293 with covalent KRAS G12C inhibitors like ARS-1620 has been shown to be synergistic in preclinical models. [] Both compounds ultimately act to inhibit KRAS signaling, albeit through different mechanisms. [, ]

AMG 510 (Sotorasib)

  • Compound Description: AMG 510 (Sotorasib) is another covalent KRAS G12C inhibitor that has demonstrated clinical efficacy in treating KRAS G12C-mutant NSCLC. [, , , ] Like ARS-1620, AMG 510 binds to the S-IIP and locks KRAS G12C in its inactive GDP-bound state. []

MRTX849

  • Compound Description: MRTX849 is a potent, selective, and orally bioavailable KRAS G12C inhibitor. [, ] It effectively inhibits KRAS G12C in both in vitro and in vivo models. [, ]
  • Relevance: Similar to ARS-1620, MRTX849 acts as a covalent inhibitor of KRAS G12C. [, ] The two compounds are often compared in studies exploring the efficacy of KRAS G12C inhibitors across different cancer types. [, ]

MRTX1257

  • Compound Description: MRTX1257 is another KRAS G12C inhibitor that acts by covalently binding to the cysteine residue in the S-IIP. [] It is being investigated for its potential in treating KRAS G12C-mutant cancers. []
  • Relevance: MRTX1257 operates through the same mechanism as ARS-1620, targeting and inhibiting the KRAS G12C mutant. [] These compounds highlight the expanding development of KRAS G12C inhibitors and are often studied comparatively to evaluate their efficacy and safety profiles.
Overview

ARS-1630 is a novel compound that has garnered attention in recent years for its potential applications in various scientific fields, particularly in medicinal chemistry. It is classified as a small molecule with specific biological activities, making it a candidate for further research and development.

Source

ARS-1630 was developed through systematic screening and optimization processes aimed at identifying compounds with desirable pharmacological properties. Its synthesis involves the modification of existing chemical frameworks to enhance efficacy and reduce toxicity.

Classification

ARS-1630 can be classified under the category of synthetic organic compounds, specifically within the subgroup of heterocyclic compounds. Its structure includes multiple functional groups that contribute to its biological activity.

Synthesis Analysis

Methods

The synthesis of ARS-1630 typically involves several key steps, including:

  1. Initial Reaction: The process begins with the reaction of specific starting materials under controlled conditions.
  2. Intermediate Formation: Various intermediates are generated through sequential reactions, which may include condensation or cyclization reactions.
  3. Final Product Isolation: The final compound is isolated using techniques such as recrystallization or chromatography to ensure purity.

Technical Details

The synthesis may utilize standard laboratory techniques such as:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Thin-Layer Chromatography: For monitoring the progress of reactions and purity assessment.
  • Nuclear Magnetic Resonance Spectroscopy: To confirm the structure of the synthesized compound.
Molecular Structure Analysis

Structure

The molecular structure of ARS-1630 features a complex arrangement of atoms, typically characterized by:

  • Heteroatoms: Such as nitrogen or oxygen, which influence its reactivity and interaction with biological targets.
  • Functional Groups: Including amines, ketones, or esters that play crucial roles in its biological activity.

Data

The molecular formula and weight of ARS-1630 can be determined through analytical methods. For instance, it may have a molecular formula like CXHYNZOWC_{X}H_{Y}N_{Z}O_{W}, where X,Y,Z,WX,Y,Z,W represent specific integers based on the compound's structure.

Chemical Reactions Analysis

Reactions

ARS-1630 can undergo various chemical reactions such as:

  • Nucleophilic Substitution: Where nucleophiles attack electrophilic centers in the molecule.
  • Oxidation/Reduction Reactions: Altering the oxidation states of certain atoms within the compound.

Technical Details

The reaction conditions (temperature, solvent choice, catalysts) are critical for optimizing yields and selectivity during these transformations. Reaction kinetics can also be studied to understand the rates and mechanisms involved.

Mechanism of Action

Process

The mechanism of action for ARS-1630 is primarily linked to its interaction with specific biological targets, which may include enzymes or receptors in cellular pathways. The binding affinity and specificity are essential for its therapeutic effects.

Data

Quantitative data from binding studies (e.g., IC50 values) can provide insight into how effectively ARS-1630 inhibits or activates these targets, leading to its pharmacological effects.

Physical and Chemical Properties Analysis

Physical Properties

ARS-1630 typically exhibits:

  • Melting Point: A specific range indicating thermal stability.
  • Solubility: Solubility in various solvents (e.g., water, ethanol) which affects bioavailability.

Chemical Properties

Chemical properties include:

  • Stability: Under various pH levels and temperatures.
  • Reactivity: With other chemical species that may influence its use in formulations.

Relevant data from characterization techniques like mass spectrometry or infrared spectroscopy help elucidate these properties.

Applications

ARS-1630 has potential applications in:

  • Pharmaceutical Development: As a lead compound for drug discovery targeting specific diseases.
  • Biochemical Research: In studies exploring enzyme inhibition or receptor modulation.
  • Agricultural Chemistry: If applicable, as a pesticide or herbicide due to its biological activity.

Properties

CAS Number

1698024-73-5

Product Name

ARS-1630

IUPAC Name

1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one

Molecular Formula

C21H17ClF2N4O2

Molecular Weight

430.8 g/mol

InChI

InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2

InChI Key

ZRPZPNYZFSJUPA-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F

Synonyms

1-(4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one sulfane
ARS-1620

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.